Antiproliferative Activity of 5-Phenylthio vs. 5-Phenylethyl Pyrrolo[2,3-d]pyrimidine Derivatives
In a matched series of pyrrolo[2,3-d]pyrimidine-based microtubule inhibitors, the incorporation of a 5-phenylthio linker (compounds 11–14) consistently diminished antitumor activity and Pgp modulatory effects compared to the analogous 5-phenylethyl-substituted compounds (2–4) and the standard Taxol. The phenylethyl analogs exhibited single-digit micromolar GI₅₀ values, whereas the phenylthio analogs showed reduced potency, with compound 16 and 17 (methoxy-substituted phenylthio derivatives) demonstrating only single to two-digit micromolar inhibition [1].
| Evidence Dimension | Tumor cell growth inhibition (GI₅₀) |
|---|---|
| Target Compound Data | 5-Phenylthio compounds 11–14: reduced activity (specific GI₅₀ values not reported); compounds 16–17: single to two-digit micromolar inhibition |
| Comparator Or Baseline | 5-Phenylethyl analogs 2–4: potent single-digit micromolar GI₅₀; Taxol: standard comparator |
| Quantified Difference | Significant decrease in potency; phenylthio analogs require methoxy substitution to regain partial activity |
| Conditions | Standard NCI preclinical in vitro screen against multiple human tumor cell lines |
Why This Matters
This direct SAR comparison demonstrates that the 5-phenylthio group is not a bioisosteric replacement for a 5-phenylethyl group; researchers procuring this scaffold for antitumor programs must anticipate reduced intrinsic cytotoxicity and altered Pgp modulation, necessitating further structural optimization.
- [1] Gangjee, A., Kurup, S., & Smith, C. D. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1180–1189. View Source
